molecular formula C5H12O2 B042991 2,2-Dimethoxypropane CAS No. 77-76-9

2,2-Dimethoxypropane

Cat. No. B042991
CAS RN: 77-76-9
M. Wt: 104.15 g/mol
InChI Key: HEWZVZIVELJPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,2-dimethoxypropane can be efficiently achieved through catalytic methods. One approach involves the catalytic rectification circle method at lower temperatures, which shortens reaction time and increases yield. Optimal conditions include a rectification column temperature of 56.5°C and a catalytic bed temperature of -10°C, with methanol added at a rate of 2 ml/min, achieving an acetone conversion rate of up to 71% (Ren Tie-gang, 2009).

Molecular Structure Analysis

The molecular conformation of 2,2-dimethoxypropane has been extensively studied through vibrational spectra in various phases, indicating a consistent configuration across vapor, liquid, and solid states with C2 symmetry (Kamal Kumar & Abhyuday Verma, 1974). Furthermore, matrix isolation infrared spectroscopy and ab initio computations have identified multiple minima corresponding to different conformers, providing a comprehensive understanding of its structural dynamics (V. Venkatesan, K. Sundararajan, & K. Viswanathan, 2003).

Chemical Reactions and Properties

2,2-Dimethoxypropane reacts with water to generate methanol and acetone, a property exploited in the preparation of methyl esters and in chemical dehydration for electron microscopy sample preparation. This reactivity makes DMP a valuable water scavenger in esterification reactions (N. Radin, A. Hajra, & Y. Akahori, 1960). Its decomposition in the presence of hydrogen chloride to methyl isopropenyl ether and methanol highlights its reactivity under catalytic conditions (V. Stimson & J. Tilley, 1972).

Physical Properties Analysis

The physical properties of 2,2-dimethoxypropane, such as its solubility in water and non-aqueous solvents, are significantly influenced by its molecular structure. Comparative modeling studies reveal that DMP's solubility varies with the solvent's dielectric constant, illustrating the role of molecular interactions in determining its physical behavior in different media (Samira Hezaveh et al., 2011).

Chemical Properties Analysis

The chemical properties of 2,2-dimethoxypropane, including its reactivity and interactions with other compounds, are central to its application in various chemical processes. Its ability to undergo rapid chemical dehydration, transforming aqueous solutions into organic phases suitable for gas chromatographic-mass spectrometric analysis, showcases its utility in analytical chemistry (A. Sturaro, L. Doretti, & G. Parvoli, 1991).

Scientific Research Applications

  • Histological Applications : DMP provides rapid histological results in aquaculture research, maintaining cutting quality and histological appearance comparable to conventional methods (Ruiter, Banning, & Willemse, 1981). It is also used in chemical dehydration for paraffin processing of animal tissues, presenting practical and economic advantages over ethanol, without impairing RNA staining or nucleic acid extraction (Conway & Kiernan, 1999).

  • Electron Microscopy : For electron microscopy, acidified DMP effectively dehydrates biological tissues, maintaining ultrastructural integrity and offering a faster alternative to traditional methods (Muller & Jacks, 1975). It is also used for rapid chemical dehydration of biological samples for scanning electron microscopy, preserving gross architecture and fine surface structure (Maser & Trimble, 1977).

  • Lipid Extraction : DMP is effective in extracting biologically active lipids from various substrates, with enhanced effects at increased proton concentrations (Beckmann & Dierichs, 2004).

  • Chemical Properties and Synthesis : Research has focused on the molecular conformation of DMP, maintaining the same configuration in vapor, liquid, and solid phases (Kumar & Verma, 1974), and on its synthesis methods, such as the catalytic rectification circle method at lower temperatures (Ren, 2009).

  • Analytical Chemistry : DMP is used for the direct gas chromatographic-mass spectrometric determination of some organic compounds in water, enabling the analysis of certain pesticides (Sturaro, Doretti, & Parvoli, 1991).

  • Other Applications : It facilitates rapid dehydration of tissue for light microscopy, offering economic benefits without compromising staining or morphological quality (Edwards, Walker, Booth, & Fredenburgh, 1979), and assists in the preparation of methyl esters (Radin, Hajra, & Akahori, 1960).

Safety And Hazards

2,2-Dimethoxypropane is highly flammable and causes serious eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with protective gloves, eye protection, and face protection .

Future Directions

2,2-Dimethoxypropane is used in various fields such as the synthesis of vitamin E, vitamin A, and various carotenoids such as astaxanthin . It is also used as a reagent for the preparation of 1,2-diols, acetonides, isopropylidene derivatives of sugars, nucleosides, methyl esters of amino acids, and enol ethers .

properties

IUPAC Name

2,2-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(2,6-3)7-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWZVZIVELJPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026441
Record name 2,2-Dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7026441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [MSDSonline]
Record name 2,2-Dimethoxypropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8612
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,2-Dimethoxypropane

CAS RN

77-76-9
Record name 2,2-Dimethoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethoxypropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-DIMETHOXYPROPANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane, 2,2-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7026441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone-dimethyl acetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-DIMETHOXYPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66P41R0030
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

PGH is synthesized from tri(monocyclohexylammonium) 2-phosphoglycolate (Sigma-Aldrich Chemie GmBH, Germany), which is first converted into the free acid form using Dowex 50W-H+. Treatment of the 2-phosphoglycolic acid with 2,2-dimethoxypropane in methanol yielded the methyl ester 2PG, which is converted to PGH (Collins, K. D. (1974) J. Biol. Chem. 249:136-142). Purification of PGH to homogeneity is done on a DEAE Sephadex A-25 column using a 0-0.4 M lithium chloride gradient. Two consecutive purification columns are needed to obtain a product free of 2PG. PGH is isolated from LiCl by precipitation with barium salts (Lewis, D. J. & Lowe, G., (1977) Eu.r.J. Biochem. October, 17;80(1):119-33). The purity of the barium salt of PGH was confirmed by P NMR and H NMR and mass spectrometry. PGH solutions are prepared as described (Lewis & Lowe, 1977), and the concentration of dissolved PGH is determined spectrophotometrically (Collins, 1974).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
tri(monocyclohexylammonium) 2-phosphoglycolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Preparation of compounds 6 and 7 starting from compound 3 is shown in the synthesis scheme below. Compound 3 was prepared from 6-chloropurineriboside 1 and 3 (R)-aminotetrahydrofuran following the procedure reported earlier (U.S. Pat. No. 5,789,416). Protection of the 2′ and 3′ hydroxy groups as an acetonide with 2,2-dimethoxypropane in the presence of TsOH(cat.) gave 4. Reaction of 4 with CDI in THF followed by treatment with 40% aq.methylamine gave carbamate 5. Deprotection of the 2′,3′ acetonide with 80% AcOH/water at 80-90 C. gave carbamate 6. Esterification of 6 with acetic anhydride in pyridine gave diester 7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(R)-aminotetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethoxypropane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2-Dimethoxypropane
Reactant of Route 3
2,2-Dimethoxypropane
Reactant of Route 4
Reactant of Route 4
2,2-Dimethoxypropane
Reactant of Route 5
Reactant of Route 5
2,2-Dimethoxypropane
Reactant of Route 6
Reactant of Route 6
2,2-Dimethoxypropane

Citations

For This Compound
16,100
Citations
M Kiso, A Hasegawa - Carbohydrate Research, 1976 - Elsevier
d-Xylose, d-arabinose, and d-ribose were each treated with 2,2-dimethoxypropane in N,N-dimethylformamide containing a trace of p-toluenesulfonic acid. d-Xylose gave 3,5-O-…
Number of citations: 141 www.sciencedirect.com
JH Stern, FH Dorer - The Journal of Physical Chemistry, 1962 - ACS Publications
The heat of formation of the new group combination [C—(0) 2 (C) 2]—2 [C—(0)(H) 3](g)(7.15 db 0.75 kcal.) was calcu-lated independently from the heats of formation and vaporization of …
Number of citations: 16 pubs.acs.org
H Halbritter - Biotechnic & Histochemistry, 1998 - Taylor & Francis
A simple, quick, and inexpensive method for preparing any type of pollen material is described. Fresh, mature pollen grains without previous chemical fixation are dehydrated in …
Number of citations: 113 www.tandfonline.com
A Hasegawa, HG Fletcher Jr - Carbohydrate Research, 1973 - Elsevier
When treated at room temperature with a small excess of 2,2-dimethoxypropane in N,N-dimethylformamide solution in the presence of a trace of p-toluenesulfonic acid, 2-acetamido-2-…
Number of citations: 101 www.sciencedirect.com
CH Lin, RH Falk, CR Stocking - American Journal of Botany, 1977 - Wiley Online Library
A rapid and simple procedure was used for chemical dehydration of plant tissue during sample preparation for light and electron microscopy. Chemically fixed tissues were washed with …
Number of citations: 77 bsapubs.onlinelibrary.wiley.com
JR Rachele - The Journal of Organic Chemistry, 1963 - ACS Publications
The hydrochlorides of the esters of amino acids have been prepared usually by treatment of a suspension of the respective amino acidin the required anhydrous al-cohol with gaseous …
Number of citations: 148 pubs.acs.org
A Hasegawa, HG Fletcher Jr - Carbohydrate Research, 1973 - Elsevier
Four aldohexoses were individually subjected to the reagent mixture and temperature cited in the title; in each case, the 2,2-dimethoxypropane was present in only a small molar excess …
Number of citations: 45 www.sciencedirect.com
A Takeuchi, S Yamamoto, R Narai… - Biomedical …, 2010 - Wiley Online Library
A method for routinely determination of dimethyl sulfoxide (DMSO) and dimethyl sulfone (DMSO 2 ) in human urine was developed using gas chromatography–mass spectrometry. The …
A Pernstich, HW Krenn, G Pass - Biotechnic & Histochemistry, 2003 - Taylor & Francis
Improved methods are described for anatomical investigation of small insects and other arthropods using serial semithin sections. The specimens were dehydrated with acidified 2,2-…
Number of citations: 34 www.tandfonline.com
Y Ueno, K Hori, R Yamauchi, M Kiso, A Hasegawa… - Carbohydrate …, 1981 - Elsevier
Laminarabiose, cellobiose, and gentiobiose were acetonated with 2,2-dimethoxy-propane under various conditions. Two isopropylidene acetals in which the reducing D-glucose …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.